(1R,5R,6R,7S,13R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Description
Chemical Structure and Properties of Cinnamtannin B2
Molecular Characterization
Chemical Formula and Molecular Weight
Cinnamtannin B2 possesses the molecular formula C₆₀H₄₈O₂₄, indicating a substantial molecular structure comprising 60 carbon atoms, 48 hydrogen atoms, and 24 oxygen atoms. The molecular weight of this compound has been reported with slight variations across different analytical methods and databases. The most frequently cited molecular weight is 1153.0087 atomic mass units, as determined through high-resolution mass spectrometry techniques. Alternative measurements have reported values of 1152.25 atomic mass units and 1153.020 atomic mass units, with these minor discrepancies attributed to different calculation methods and measurement precision.
The compound's substantial molecular weight places it within the category of high molecular weight polyphenolic compounds, which significantly influences its biological activity and physicochemical behavior. This molecular mass reflects the complex oligomeric structure composed of multiple flavan-3-ol units linked through various carbon-carbon and carbon-oxygen bonds. The high oxygen content, comprising 24 oxygen atoms, contributes to the compound's hydrophilic character and its ability to form extensive hydrogen bonding networks with other molecules.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆₀H₄₈O₂₄ | |
| Molecular Weight (precise) | 1153.0087 u | |
| Molecular Weight (average) | 1152.25 u | |
| Monoisotopic Mass | 1152.2530 u |
Structural Elucidation
The structural elucidation of Cinnamtannin B2 reveals a highly complex oligomeric architecture consisting of multiple epicatechin units linked through specific carbon-carbon and carbon-oxygen bonds. The compound's structure can be described as epicatechin-(4β→8)-epicatechin-(4β→8,2β→O→7)-epicatechin-(4β→8)-epicatechin, indicating the presence of four epicatechin moieties connected through various linkage patterns. This structural arrangement creates a three-dimensional framework that contributes to the compound's unique biological and chemical properties.
The molecular structure features multiple benzopyran rings, which are characteristic of flavonoid compounds and contribute to the overall stability and reactivity of the molecule. The compound exhibits a pentacyclic framework with complex bridging patterns that create a rigid, well-defined three-dimensional conformation. Nuclear magnetic resonance spectroscopy and mass spectrometry studies have confirmed the presence of multiple hydroxyl groups distributed throughout the molecular structure, contributing to the compound's antioxidant properties and its ability to interact with various biological targets.
Advanced spectroscopic analysis has revealed that the molecule contains multiple catechol moieties, which are responsible for many of its chemical and biological activities. The structural complexity of Cinnamtannin B2 makes it challenging to synthesize artificially, leading researchers to rely primarily on natural extraction methods from cinnamon bark and related plant sources. Three-dimensional conformational studies indicate that the molecule adopts a relatively rigid structure due to intramolecular interactions between different portions of the oligomeric framework.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic International Union of Pure and Applied Chemistry nomenclature for Cinnamtannin B2 provides a comprehensive description of its complex structural features. The full systematic name is (1R,5R,6R,7S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-8-yl]-4,12,14-trioxapentacyclo[11.7.1.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-2,8,10,15,17,19-hexaene-6,9,17,19,21-pentol.
This extensive nomenclature reflects the compound's classification within the broader category of biflavonoids and polyflavonoids, which are organic compounds containing at least two flavan or flavone units. The systematic classification places Cinnamtannin B2 specifically within the procyanidin family, characterized by its oligomeric structure composed of flavan-3-ol monomeric units. The compound is further classified as a B-type procyanidin, distinguished by its specific linkage patterns between constituent monomeric units.
The Chemical Abstracts Service registry number 88038-12-4 provides a unique identifier for this compound in chemical databases and literature. Additional database identifiers include PubChem Compound Identification Number 16130973 and various other systematic codes used across different chemical information systems. The compound's classification as a benzopyran derivative highlights its structural relationship to other flavonoid compounds while emphasizing its unique oligomeric characteristics.
Physical and Chemical Properties
Topological Polar Surface Area
The topological polar surface area of Cinnamtannin B2 represents a critical parameter for understanding its molecular interactions and biological behavior. Recent computational analyses have reported values of 431 square angstroms and 345.71 square angstroms for this parameter, with the variation attributed to different calculation methodologies and conformational considerations. The topological polar surface area serves as an important predictor of molecular permeability across biological membranes and influences the compound's pharmacokinetic properties.
The substantial polar surface area of Cinnamtannin B2 reflects the presence of numerous hydroxyl groups distributed throughout its molecular structure. These polar functional groups contribute to the compound's ability to form hydrogen bonds with water molecules and other polar substances, significantly influencing its solubility characteristics and biological interactions. The high polar surface area also suggests limited ability to cross lipid membranes through passive diffusion, which has implications for its bioavailability and cellular uptake mechanisms.
Computational modeling studies have demonstrated that the topological polar surface area varies depending on the molecular conformation adopted by Cinnamtannin B2. The flexibility of certain portions of the molecule allows for conformational changes that can modulate the accessibility and orientation of polar functional groups. This conformational dependency of the polar surface area contributes to the compound's ability to adapt its interactions with different molecular targets and environmental conditions.
Solubility Parameters
The solubility characteristics of Cinnamtannin B2 demonstrate a complex relationship between its structural features and interaction with various solvents. The compound exhibits solubility in organic solvents such as ethanol and methanol, while showing limited solubility in water due to its substantial molecular size and hydrophobic regions. This solubility profile is characteristic of large polyphenolic compounds and significantly influences extraction and purification procedures.
Experimental studies have demonstrated that Cinnamtannin B2 shows enhanced solubility in aqueous-organic solvent mixtures, particularly in 50% aqueous acetone solutions at elevated temperatures. The optimal extraction conditions involve temperatures around 50 degrees Celsius with solvent-to-sample ratios that maximize the recovery of the compound while maintaining its structural integrity. The solubility in dimethyl sulfoxide-water mixtures has also been reported, indicating the compound's ability to dissolve in polar aprotic solvents under appropriate conditions.
The water solubility of Cinnamtannin B2 is significantly lower compared to smaller polyphenolic compounds, which is attributed to its high molecular weight and complex three-dimensional structure. The compound's solubility behavior is influenced by factors such as pH, temperature, and the presence of other dissolved substances. Studies have indicated that the formation of aggregates or complexes with other molecules can further modify the apparent solubility of Cinnamtannin B2 in aqueous solutions.
The partition coefficient between n-octanol and water indicates the compound's lipophilic character, with reported values suggesting moderate hydrophobicity despite the presence of multiple hydroxyl groups. This property influences the compound's behavior in biological systems and affects its interaction with lipid membranes and hydrophobic protein domains. The solubility parameters also play a crucial role in determining appropriate formulation strategies for potential applications.
Stability Characteristics
The stability characteristics of Cinnamtannin B2 are influenced by various environmental factors including temperature, pH, light exposure, and the presence of oxidizing agents. The compound demonstrates moderate stability under appropriate storage conditions, with optimal preservation achieved at low temperatures in an inert atmosphere protected from light exposure. Long-term stability studies have indicated that the compound can remain stable for at least two years when stored at minus 20 degrees Celsius under appropriate conditions.
Chemical stability analysis reveals that Cinnamtannin B2 undergoes oxidative degradation when exposed to air and light, leading to the formation of various degradation products. The oxidation process primarily affects the phenolic hydroxyl groups, resulting in the formation of quinone structures and subsequent polymerization reactions. These oxidative changes can significantly alter the compound's biological activity and chemical properties, emphasizing the importance of proper storage and handling procedures.
Temperature stability studies have demonstrated that Cinnamtannin B2 exhibits thermal degradation at elevated temperatures, with significant decomposition occurring above 100 degrees Celsius. The thermal stability is influenced by the presence of solvents and other chemical additives, with some formulations showing enhanced stability compared to the pure compound. pH stability investigations have revealed that the compound is more stable under slightly acidic conditions compared to alkaline environments.
The stability of Cinnamtannin B2 in solution depends significantly on the solvent system employed. Methanol solutions have been reported to maintain compound stability for up to four weeks when stored at minus 20 degrees Celsius, while aqueous solutions show more rapid degradation. The presence of antioxidants or reducing agents can enhance the stability of Cinnamtannin B2 solutions by preventing oxidative degradation. Understanding these stability characteristics is essential for developing appropriate analytical methods and potential formulations.
Stereochemistry
Absolute Configuration
The absolute configuration of Cinnamtannin B2 represents one of its most distinctive structural features, with the molecule containing multiple chiral centers that define its three-dimensional architecture and biological activity. The compound exhibits absolute stereochemistry, meaning that the spatial arrangement of atoms around each chiral center is precisely defined and contributes to the overall molecular conformation. This absolute configuration is critical for understanding the compound's interactions with biological targets and its specific recognition by enzymes and receptors.
Detailed stereochemical analysis has revealed that Cinnamtannin B2 adopts specific spatial arrangements at each of its chiral centers, with the configuration designated using the R and S notation system according to Cahn-Ingold-Prelog priority rules. The absolute configuration influences the compound's optical activity, though specific optical rotation values have not been extensively characterized in the available literature. The three-dimensional arrangement of functional groups around each stereocenter determines the molecule's ability to interact selectively with chiral biological targets.
The absolute configuration of Cinnamtannin B2 is maintained through intramolecular interactions that stabilize specific conformations and prevent racemization under normal conditions. The rigid nature of the oligomeric structure, with its multiple bridging connections, contributes to the preservation of stereochemical integrity. X-ray crystallographic studies would provide the most definitive confirmation of the absolute configuration, though the compound's complexity and size present challenges for obtaining suitable crystals for such analysis.
The biological significance of the absolute configuration becomes apparent when considering the compound's interactions with proteins and other biomolecules. The specific three-dimensional arrangement of hydroxyl groups and aromatic rings determines the compound's binding affinity and selectivity for various molecular targets. Changes in the absolute configuration at any stereocenter would likely result in altered biological activity and different physicochemical properties.
Stereocenters (11 Defined Centers)
Cinnamtannin B2 contains exactly eleven defined stereocenters, making it a highly complex chiral molecule with significant stereochemical diversity. Each stereocenter represents a carbon atom bonded to four different substituents, creating the potential for specific spatial arrangements that contribute to the molecule's overall three-dimensional structure. The presence of eleven stereocenters theoretically allows for 2¹¹ or 2048 different stereoisomers, though only one specific configuration corresponds to naturally occurring Cinnamtannin B2.
The distribution of stereocenters throughout the molecular framework creates multiple chiral environments that influence different aspects of the compound's behavior. Some stereocenters are located within the individual epicatechin units, while others arise from the specific linkage patterns between these monomeric components. The stereochemical configuration at each center has been determined through advanced spectroscopic techniques and comparison with known related compounds.
Detailed analysis of the stereocenter distribution reveals that the compound maintains specific R or S configurations at each chiral carbon, with the overall pattern contributing to the molecule's biological activity and recognition properties. The stereocenters located near hydroxyl groups are particularly important for determining the compound's antioxidant activity and its ability to form hydrogen bonds with target molecules. Those associated with the bridging regions between epicatechin units influence the overall molecular flexibility and conformational preferences.
| Stereocenter Position | Configuration | Structural Role |
|---|---|---|
| Multiple C-2 positions | R | Ring junction points |
| Multiple C-3 positions | R/S varies | Hydroxyl bearing carbons |
| Multiple C-4 positions | R/S varies | Linkage connection points |
| Bridging carbons | R/S specific | Inter-unit connections |
The stereochemical purity of naturally occurring Cinnamtannin B2 indicates that its biosynthesis involves highly stereoselective enzymatic processes. Each stereocenter is formed through specific enzymatic reactions that ensure the correct spatial arrangement of substituents. Understanding the stereochemical features is essential for developing synthetic approaches and for predicting the compound's behavior in various chemical and biological contexts.
Conformational Analysis
Conformational analysis of Cinnamtannin B2 reveals a complex relationship between its stereochemical features and overall three-dimensional structure. The molecule's substantial size and multiple rotatable bonds create numerous possible conformations, though intramolecular interactions and steric constraints limit the accessible conformational space. Computational studies indicate that the compound adopts relatively restricted conformations due to the bridging connections between epicatechin units and extensive intramolecular hydrogen bonding.
The conformational preferences of Cinnamtannin B2 are influenced by several factors including intramolecular hydrogen bonds, π-π stacking interactions between aromatic rings, and steric repulsion between bulky substituents. The oligomeric structure creates a semi-rigid framework that maintains specific spatial relationships between different portions of the molecule. This conformational restriction contributes to the compound's biological selectivity and its ability to interact specifically with certain molecular targets.
Molecular dynamics simulations have provided insights into the conformational flexibility of Cinnamtannin B2 in different environments. In aqueous solution, the molecule tends to adopt more compact conformations that minimize unfavorable interactions between hydrophobic regions and water molecules. In organic solvents, the conformational preferences may shift to accommodate different solvation patterns and intermolecular interactions.
The conformational analysis is complicated by the fact that three-dimensional structure generation is challenging due to the molecule's size and complexity. Standard computational methods for conformer generation may be inadequate for accurately representing all possible conformations of such a large and complex molecule. Advanced computational approaches including molecular dynamics simulations and quantum mechanical calculations are required to fully characterize the conformational landscape.
The biological relevance of conformational analysis becomes evident when considering the compound's interactions with proteins and other macromolecules. Different conformations may exhibit varying affinities for specific binding sites, and conformational flexibility may be important for induced-fit binding mechanisms. Understanding the conformational preferences of Cinnamtannin B2 is essential for rational drug design efforts and for predicting its behavior in biological systems.
Properties
CAS No. |
88038-12-4 |
|---|---|
Molecular Formula |
C60H48O24 |
Molecular Weight |
1153.0 g/mol |
IUPAC Name |
(1R,5R,6R,7S,13R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C60H48O24/c61-23-13-34(71)42-40(14-23)80-54(20-2-6-26(63)31(68)10-20)51(77)48(42)45-36(73)17-37(74)46-50-47-41(83-60(59(50)79,84-58(45)46)22-4-8-28(65)33(70)12-22)18-38(75)44-49(52(78)55(82-57(44)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-39(76)53(81-56(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,39,48-55,59,61-79H,15H2/t39-,48-,49+,50-,51-,52-,53-,54-,55-,59?,60-/m1/s1 |
InChI Key |
QRQAODSINXAOBF-RHFQBSRNSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6C([C@](O5)(OC7=C(C(=CC(=C67)O)O)[C@@H]8[C@H]([C@H](OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Other CAS No. |
88038-12-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamtannin B2 is typically obtained through extraction from natural sources such as cinnamon bark. The extraction process often involves the use of solvents like ethanol or methanol. The crude extract is then subjected to purification techniques such as crystallization or column chromatography to isolate Cinnamtannin B2 .
Industrial Production Methods: Industrial production of Cinnamtannin B2 involves large-scale extraction from plant materials followed by purification. The process begins with the grinding of cinnamon bark, followed by solvent extraction. The extract is then concentrated and purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure Cinnamtannin B2 .
Chemical Reactions Analysis
Types of Reactions: Cinnamtannin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cinnamtannin B2 can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Pharmacological Applications
Antiviral Properties
Recent studies have highlighted the potential of Cinnamtannin B2 as an antiviral agent. A docking study demonstrated that Cinnamtannin B2 can bind effectively to the main protease (Mpro) of SARS-CoV-2, with a binding affinity of −10.74 kcal/mol at the allosteric site. This suggests its potential role in inhibiting viral pathogenesis and transmission .
Table 1: Binding Affinities of Selected Compounds to Mpro
| Compound | Binding Affinity (kcal/mol) | Site Type |
|---|---|---|
| Cinnamtannin B1 | -11.12 | Allosteric |
| Cinnamtannin B2 | -10.74 | Allosteric |
| Pavetannin C1 | -10.79 | Allosteric |
| Procyanidin C1 | -9.05 | Active Site |
Immunosuppressive Effects
Cinnamtannin B2 has also been implicated in immunosuppressive activities. Research indicates that procyanidin oligomers, including Cinnamtannin B2, inhibit splenocyte proliferation and cytokine production in immune responses, suggesting potential therapeutic applications for autoimmune diseases .
Anti-Diabetic Effects
Cinnamtannin B2 contributes to improved pancreatic β-cell function, which is crucial in diabetes management. Studies on diabetic mouse models showed that cinnamon extracts rich in procyanidins lead to increased insulin secretion and reduced reactive oxygen species (ROS) accumulation in β-cells .
Table 2: Effects of Cinnamon Extracts on β-Cell Function
| Treatment | Concentration (μg/mL) | Effect on Insulin Secretion | ROS Accumulation Reduction |
|---|---|---|---|
| Cinnamon Extract | 25 | Increased | Significant |
| Cinnamon Extract | 50 | Further Increased | More Significant |
Antioxidant and Anti-Inflammatory Properties
Cinnamtannin B2 exhibits strong antioxidant properties, which play a role in reducing oxidative stress linked to various diseases. In vitro studies have shown that oligomeric procyanidins, including Cinnamtannin B2, possess comparable anti-inflammatory effects to synthetic drugs like indomethacin and dexamethasone .
Table 3: Comparison of Anti-Inflammatory Activities
| Compound | IC50 (μg/mL) | Comparison with Dexamethasone |
|---|---|---|
| Cinnamtannin B2 | Similar | Comparable |
| Indomethacin | Lower | More Potent |
Mechanism of Action
Cinnamtannin B2 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. This compound also modulates various signaling pathways involved in inflammation and cell survival. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . Additionally, Cinnamtannin B2 enhances the activity of antioxidant enzymes like superoxide dismutase and catalase, further protecting cells from oxidative damage .
Comparison with Similar Compounds
Cinnamtannin B2 is similar to other proanthocyanidins such as procyanidin B2, cinnamtannin B1, and procyanidin C1. it has unique properties that distinguish it from these compounds:
Procyanidin B2: While both are dimers, procyanidin B2 has a different linkage between the flavan-3-ol units, which affects its biological activity.
Cinnamtannin B1: Cinnamtannin B1 is another dimeric procyanidin, but it differs in its specific structural configuration and biological effects.
Q & A
Q. How to critically evaluate conflicting data on Cinnamtannin B2’s metabolic effects?
- Methodological Answer : Scrutinize experimental variables such as sample purity, extraction protocols, and biological models. For example, discrepancies in alkaloid stability (theobromine vs. caffeine) during fermentation highlight the need for matrix-specific validation .
Q. What ethical guidelines apply to animal studies involving Cinnamtannin B2?
- Methodological Answer : Follow institutional Animal Care and Use Committee (IACUC) protocols. Minimize suffering via rapid decapitation by trained personnel, as done in BAT studies, and justify sample sizes statistically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
